2N1HIA inhibits osteoclast differentiation without affecting major osteoclast-specific gene markers or the RANKL signaling pathway, which is typically involved in osteoclast formation. [] Instead, it exhibits a significant impact on:
By downregulating these key players, 2N1HIA effectively inhibits bone resorption activity and actin ring formation, ultimately suppressing osteoclast differentiation. []
The primary application of 2N1HIA, as identified in the research, is its potential as an inhibitor of osteoclast differentiation. [] By suppressing bone resorption activity, 2N1HIA shows promise as a potential candidate for:
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: